8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242798
InChI: InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrFN2
Molecular Weight: 229.05 g/mol

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC16242798

Molecular Formula: C8H6BrFN2

Molecular Weight: 229.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine -

Specification

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
IUPAC Name 8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,1H3
Standard InChI Key DMUNLZLRSSJWRJ-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=C(C=C(C2=N1)Br)F

Introduction

Chemical Identity and Structural Features

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system, with substituents at positions 2 (methyl), 6 (fluoro), and 8 (bromo). The imidazo[1,2-a]pyridine scaffold is characterized by a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar aromatic system with delocalized π-electrons . The bromine and fluorine atoms introduce steric and electronic effects that influence reactivity and intermolecular interactions, while the methyl group enhances lipophilicity .

Table 1: Key Structural Properties of Imidazo[1,2-a]pyridine Derivatives

PropertyObservation from LiteratureSource
Ring PlanarityMaximum deviation <0.03 Å in fused rings
Substituent EffectsHalogens enhance electrophilic substitution
Hydrogen BondingN–H⋯O and C–H⋯O interactions stabilize crystals

Synthetic Methodologies

Gould-Jacobs Cyclization

A common route to imidazo[1,2-a]pyridines involves the Gould-Jacobs reaction, where α-bromoketones react with 2-aminopyridines. For 8-bromo-6-fluoro-2-methyl derivatives, a plausible synthesis begins with 5-bromo-3-fluoro-2-methylpyridine. Treatment with ethyl bromopyruvate under basic conditions (e.g., NaHCO₃ in ethanol) induces cyclization, forming the imidazo[1,2-a]pyridine core .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
CyclizationEthyl bromopyruvate, NaHCO₃, reflux~65%
HalogenationCu/Pd catalysts, halogen sourcesVaries

Palladium-Catalyzed Cross-Coupling

Advanced functionalization often employs palladium catalysis. For instance, bromo-substituted intermediates undergo Suzuki-Miyaura couplings to introduce aryl groups, as demonstrated in related imidazo[4,5-b]pyridines . The 8-bromo substituent in the target compound could serve as a handle for further derivatization using Pd(OAc)₂/Xantphos/NaOtBu systems .

Structural and Crystallographic Analysis

X-ray diffraction studies of analogous compounds reveal near-planar fused ring systems, with substituents influencing molecular packing. For example, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits two independent molecules in its asymmetric unit, linked via N–H⋯O and C–H⋯O hydrogen bonds . The methyl group at position 2 likely induces torsional strain, as seen in derivatives where ethyl groups adopt perpendicular orientations relative to the core .

Key Observations:

  • Dihedral angles between substituents and the core range from 2.7° to 26.06°, depending on steric bulk .

  • Halogen atoms (Br, F) participate in halogen bonding, affecting solubility and crystallization .

Physicochemical Properties

The bromine and fluorine atoms confer distinct electronic characteristics:

  • Lipophilicity: Calculated logP values increase with bromine (+0.6) and methyl (+0.5) groups compared to unsubstituted analogs .

  • Solubility: Polar aprotic solvents (e.g., DMF, NMP) enhance solubility due to hydrogen-bond acceptor capacity .

  • Stability: Bromine’s electron-withdrawing effect stabilizes the aromatic system against oxidative degradation .

Substituent PositionBioactivity TrendSource
6-Bromo↑ CDK inhibition (IC₅₀ < 0.1 µM)
8-Fluoro↑ MAO-B selectivity (IC₅₀ = 0.013 µM)
2-Methyl↑ Metabolic stability

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